2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
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Overview
Description
2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is a complex organic compound featuring a benzodioxole moiety fused with a hexahydroisoindolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Alkylation: The benzodioxole is then alkylated with a suitable halide to introduce the benzodioxol-5-ylmethyl group.
Cyclization: The alkylated product undergoes cyclization with a suitable amine and a methoxy group is introduced through methylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the isoindolone ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include benzodioxole carboxylic acids.
Reduction: Products may include hexahydroisoindol-1-ol derivatives.
Substitution: Products may include halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The exact mechanism of action of 2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor activity to reduce inflammation.
Comparison with Similar Compounds
Similar Compounds
1,3-benzodioxole derivatives: These compounds share the benzodioxole moiety and may have similar biological activities.
Hexahydroisoindolone derivatives: These compounds share the hexahydroisoindolone structure and may have similar chemical reactivity.
Uniqueness
2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is unique due to the combination of the benzodioxole and hexahydroisoindolone moieties, which may confer distinct biological activities and chemical properties compared to other compounds.
This compound’s unique structure allows it to participate in a variety of chemical reactions and potentially interact with multiple biological targets, making it a valuable subject of study in various fields of research.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-4,5,6,7-tetrahydro-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-17-13-5-3-2-4-12(13)16(19)18(17)9-11-6-7-14-15(8-11)22-10-21-14/h6-8,17H,2-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOSXAXOBCGTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=C(CCCC2)C(=O)N1CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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